molecular formula C19H16N4O3S B2975646 N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide CAS No. 946304-61-6

N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B2975646
CAS No.: 946304-61-6
M. Wt: 380.42
InChI Key: PVCXRVSOFVPLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is the p53 protein . The p53 protein is a crucial regulator of the cell cycle and plays a significant role in preventing cancer. It functions as a tumor suppressor, and its activation can lead to cell cycle arrest and apoptosis .

Mode of Action

This compound interacts with its target, the p53 protein, leading to its activation . This activation results in significant changes within the cell, including the induction of G2/M cell cycle arrest .

Biochemical Pathways

The activation of p53 by this compound affects several biochemical pathways. Notably, it alters the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax . This alteration leads to apoptosis by accelerating the expression of caspases .

Pharmacokinetics

It has shown anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 . The compound was particularly effective against the Colo205 cell line .

Result of Action

The result of this compound’s action is the induction of apoptosis in cancer cells. This is achieved through the activation of p53, which leads to cell cycle arrest and the alteration of key mitochondrial proteins, ultimately resulting in apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of the compound can impact its inhibitory efficiency . .

Biochemical Analysis

Biochemical Properties

It has been found to exhibit anti-cancer activity, suggesting that it interacts with enzymes, proteins, and other biomolecules involved in cell proliferation and survival .

Cellular Effects

N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide has been shown to have significant effects on various types of cells. It has been found to induce G2/M cell cycle arrest and apoptosis in Colo205 cells . This suggests that it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been found to induce p53 activation via mitochondrial-dependent pathways , suggesting that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-9-16(22-26-12)18(24)23(11-13-5-3-4-8-20-13)19-21-15-7-6-14(25-2)10-17(15)27-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCXRVSOFVPLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.